![molecular formula C14H19NO2 B7505989 N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclohexene derivatives and is synthesized through a specific method, which will be discussed in detail in The mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of research on this compound will also be explored.
Mécanisme D'action
The exact mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain enzymes and receptors involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide has various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide in lab experiments is its high purity and yield, which makes it suitable for large-scale synthesis. However, one limitation of using this compound is the lack of information on its pharmacokinetics and toxicity, which may affect its potential use in clinical settings.
Orientations Futures
There are several future directions for research on N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide. One area of interest is the investigation of its potential therapeutic properties in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound, which may pave the way for its potential use in clinical settings. Other potential future directions include exploring the use of this compound in the treatment of other disorders such as cancer and diabetes.
Méthodes De Synthèse
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide involves the reaction of cyclohex-3-ene-1-carboxylic acid with 2-bromo-5-methylfuran and triethylamine in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then treated with ethylenediamine to form the final compound. This method has been reported to have a high yield and purity, making it a suitable approach for the large-scale synthesis of this compound.
Applications De Recherche Scientifique
N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One study found that this compound has anti-inflammatory and anti-nociceptive effects in animal models, indicating its potential use in the treatment of pain and inflammation-related disorders. Another study reported that this compound has neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-8-9-13(17-10)11(2)15-14(16)12-6-4-3-5-7-12/h3-4,8-9,11-12H,5-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDPUVAZAOYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
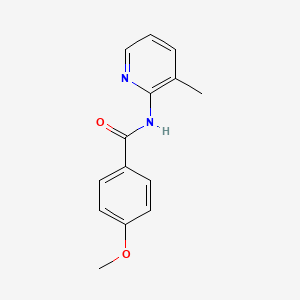
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)


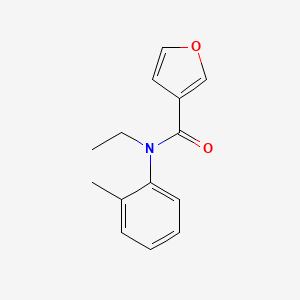
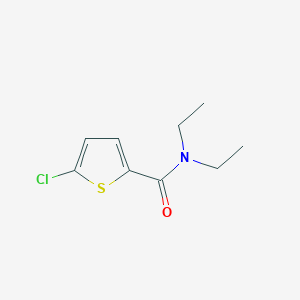
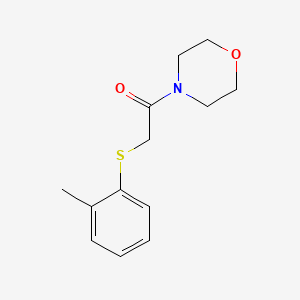
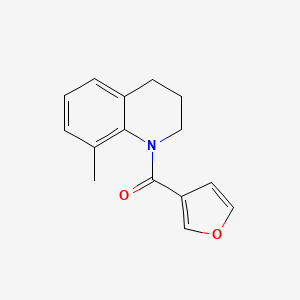
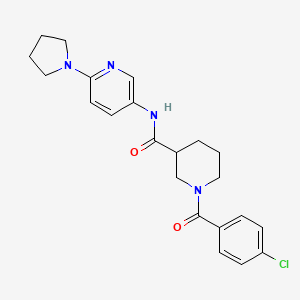

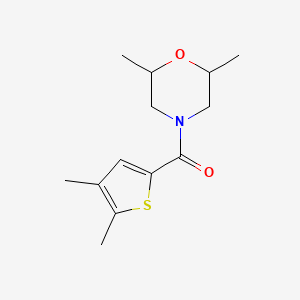
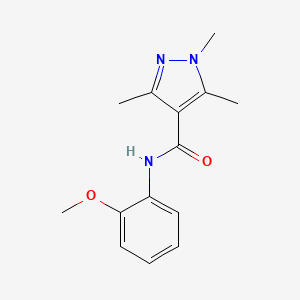
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)